Thymopoietin II (33-36)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La timopentina II (33-36) es un fragmento peptídico derivado de la proteína timopentina más grande, que es una hormona polipeptídica producida por el timoLa timopentina juega un papel crucial en el sistema inmunológico al influir en la diferenciación y la función de las células T .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La timopentina II (33-36) se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS). El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica unida a una resina. La síntesis generalmente comienza con la unión del aminoácido C-terminal (tirosina) a la resina, seguido de la adición paso a paso de los aminoácidos restantes (valina, ácido aspártico, lisina y arginina) utilizando reactivos de acoplamiento como N,N’-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt). Después del ensamblaje de la cadena peptídica, los grupos protectores se eliminan y el péptido se escinde de la resina .

Métodos de producción industrial: La producción industrial de timopentina II (33-36) implica SPPS a gran escala, que se automatiza para garantizar un alto rendimiento y pureza. El proceso incluye rigurosos pasos de purificación, como la cromatografía líquida de alto rendimiento (HPLC) para aislar el fragmento peptídico deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: La timopentina II (33-36) principalmente experimenta reacciones de formación y escisión de enlaces peptídicos. También puede participar en reacciones de oxidación y reducción que involucran sus cadenas laterales de aminoácidos.

Reactivos y condiciones comunes:

Formación de enlace peptídico: Los reactivos de acoplamiento como DIC y HOBt se utilizan comúnmente.

Escisión: El ácido trifluoroacético (TFA) se utiliza para escindir el péptido de la resina.

Oxidación: El peróxido de hidrógeno puede oxidar los residuos de metionina.

Reducción: El ditiotreitol (DTT) puede reducir los puentes disulfuro.

Productos principales: El producto principal de estas reacciones es el propio fragmento peptídico timopentina II (33-36), con posibles modificaciones dependiendo de las condiciones específicas de la reacción .

Aplicaciones Científicas De Investigación

La timopentina II (33-36) tiene varias aplicaciones de investigación científica:

Inmunología: Se utiliza para estudiar la diferenciación y la función de las células T. .

Medicina: La timopentina II (33-36) se ha investigado por su potencial terapéutico en el tratamiento de enfermedades autoinmunes, leucemia linfocítica crónica, artritis reumatoide y síndrome de inmunodeficiencia adquirida (SIDA)

Mecanismo De Acción

La timopentina II (33-36) ejerce sus efectos al unirse a receptores específicos en las células T, lo que lleva a la activación de vías de señalización intracelulares. Esta unión aumenta los niveles intracelulares de monofosfato cíclico de guanosina (cGMP), que a su vez modula la diferenciación y la función de las células T. Las acciones inmunorreguladoras del péptido están mediadas a través de estos objetivos y vías moleculares .

Compuestos similares:

Timopentina I: Otro péptido derivado de la timopentina, con propiedades inmunorreguladoras similares.

Splenopentina: Un péptido similar a la timopentina II (33-36), que difiere solo en un residuo de aminoácido (ácido glutámico en lugar de ácido aspártico).

Singularidad: La timopentina II (33-36) es única debido a su secuencia específica de aminoácidos, que confiere actividades biológicas distintas. Se ha demostrado que restaura eficazmente la función de las células T en diversos trastornos inmunológicos, lo que la convierte en una herramienta valiosa tanto en aplicaciones de investigación como terapéuticas .

Comparación Con Compuestos Similares

Thymopoietin I: Another peptide derived from thymopoietin, with similar immunoregulatory properties.

Splenopentin: A peptide similar to thymopoietin II (33-36), differing only in one amino acid residue (glutamic acid instead of aspartic acid).

Uniqueness: Thymopoietin II (33-36) is unique due to its specific amino acid sequence, which confers distinct biological activities. It has been shown to effectively restore T cell function in various immunological disorders, making it a valuable tool in both research and therapeutic applications .

Propiedades

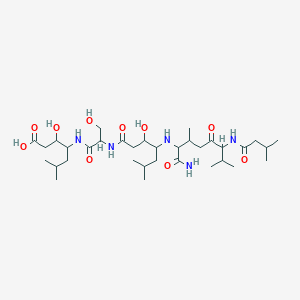

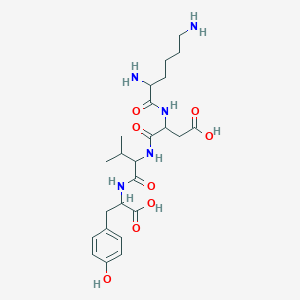

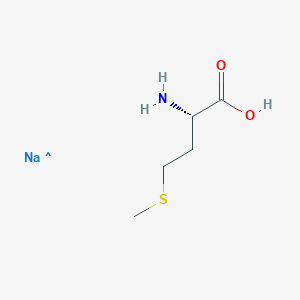

Fórmula molecular |

C24H37N5O8 |

|---|---|

Peso molecular |

523.6 g/mol |

Nombre IUPAC |

4-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(2,6-diaminohexanoylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C24H37N5O8/c1-13(2)20(23(35)28-18(24(36)37)11-14-6-8-15(30)9-7-14)29-22(34)17(12-19(31)32)27-21(33)16(26)5-3-4-10-25/h6-9,13,16-18,20,30H,3-5,10-12,25-26H2,1-2H3,(H,27,33)(H,28,35)(H,29,34)(H,31,32)(H,36,37) |

Clave InChI |

NOUIAHOPEGZYFE-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12299663.png)

![2-[[(E)-2-[[1-[1-[3-amino-2-[[2-amino-5-(diaminomethylideneamino)-3-methylpentanoyl]amino]butanoyl]piperidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]but-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B12299672.png)

![2-[[1-[7-But-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamoyl]benzoic acid](/img/structure/B12299694.png)

![9H-Pyrimido[4,5-b]indole, 7-(3,5-dimethyl-4-isoxazolyl)-4-(6-fluoro-4-quinolinyl)-6-methoxy-2-methyl-](/img/structure/B12299716.png)

![9,10,21,25-Tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;dichloride](/img/structure/B12299722.png)

![2,3,5,6-tetradeuterio-N-[4-oxo-2-(tetrazolidin-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide](/img/structure/B12299733.png)

![L-Prolinamide, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-L-alanyl-L-alanyl-N-[3,3,3-trifluoro-1-(1-methylethyl)-2-oxopropyl]-, (S)-(9CI)](/img/structure/B12299756.png)

![3-(4-Hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1,4]dioxino[2,3-c]xanthen-7-one](/img/structure/B12299758.png)